

Part 1: Theoretical Framework & Structural Logic

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Compound of Interest

Compound Name: *3-Ethyl-3-dodecanol*

CAS No.: *68066-05-7*

Cat. No.: *B8730554*

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To accurately interpret the NMR spectrum of **3-ethyl-3-dodecanol**, one must first deconstruct its symmetry.[1]

- The Molecule: **3-Ethyl-3-dodecanol** (C₁₄H₃₀O).[2]
- The Center: Carbon-3 is a quaternary center bonded to:
 - Hydroxyl group (-OH)[3]
 - Ethyl group (Substituent)
 - Ethyl group (C1-C2 of the parent chain)[2]
 - Nonyl group (C4-C12 of the parent chain)

The "Twin Ethyl" Symmetry: Crucially, the C1-C2 ethyl group and the substituent ethyl group are chemically equivalent in an achiral environment.[1] The molecule possesses a plane of symmetry that bisects the C3-Nonyl and C3-OH bonds. Consequently, the molecule is achiral.
[1]

- Implication: The protons within the methylene (-CH₂-) units of these ethyl groups are enantiotopic, not diastereotopic.[1] They will appear as a simplified quartet (or overlapping multiplet) rather than the complex ABX₃ systems seen in chiral tertiary alcohols.

Part 2: Comparative NMR Analysis

This section contrasts **3-ethyl-3-dodecanol** with its closest structural analogs to highlight diagnostic signals.

The Primary Comparison: Symmetry vs. Asymmetry

Subject: **3-Ethyl-3-dodecanol** (Achiral) Benchmark: 3-Methyl-3-dodecanol (Chiral)[1]

In 3-methyl-3-dodecanol, the quaternary center is bonded to four different groups (Methyl, Ethyl, Nonyl, OH).[1] This makes C3 a chiral center.

- Diagnostic Difference: In the chiral benchmark (3-methyl), the methylene protons of the ethyl group (C1-C2) are diastereotopic ().[1] They will split each other, often appearing as a complex multiplet rather than a clean quartet.[1]
- Target Molecule: In **3-ethyl-3-dodecanol**, the two ethyl groups are equivalent.[1][2] The methylene protons resonate at the same frequency, producing a simplified, higher-intensity signal integral (4H).[1]

The Secondary Comparison: Substitution Class

Subject: **3-Ethyl-3-dodecanol** (Tertiary) Benchmark: 3-Dodecanol (Secondary)[1]

- Diagnostic Difference: 3-Dodecanol possesses a methine proton () at C3. This proton typically appears at 3.5–3.8 ppm as a multiplet.
- Target Molecule: **3-Ethyl-3-dodecanol** lacks this proton.[1] The absence of a signal in the 3.5–4.0 ppm region (excluding the OH singlet) is the primary confirmation of tertiary alcohol formation.

Chemical Shift Assignments (Predicted in CDCl₃)

| Proton Environment | Signal Type | Shift (δ , ppm) | Integration | Diagnostic Note |
|--------------------------------------|-----------------|-------------------------|-------------|---|
| -OH (Hydroxyl) | Singlet (Broad) | 1.5 - 2.5 | 1H | Shift is concentration/solvent dependent. [1] Disappears with D ₂ O shake. |
| -CH ₂ - (Ethyls, to C-OH) | Quartet | 1.45 - 1.55 | 4H | The "Twin Ethyl" signal.[1] Slightly deshielded by OH. |
| -CH ₂ - (Nonyl, to C-OH) | Multiplet | 1.40 - 1.50 | 2H | Often overlaps with the ethyl quartets.[1] |
| -CH ₂ - (Bulk Chain) | Broad Singlet | 1.20 - 1.35 | ~14H | The "Methylene Envelope" typical of fatty alcohols. |
| -CH ₃ (Ethyls) | Triplet | 0.85 - 0.95 | 6H | Two equivalent methyls. Overlaps with chain terminal methyl. |
| -CH ₃ (Nonyl Terminal) | Triplet | 0.88 | 3H | Distinguishable only at high field (600+ MHz) or via integration. |

Part 3: Experimental Protocol

Workflow 1: Synthesis via Grignard Reaction

To generate the authentic standard for analysis, the most robust route is the alkylation of a ketone.

Reaction Logic:

[1]

Step-by-Step Protocol:

- Setup: Flame-dry a 250 mL 3-neck round-bottom flask under atmosphere.
- Reagent Prep: Charge flask with 1.1 equivalents of Ethylmagnesium bromide (3.0 M in diethyl ether).
- Addition: Cool to 0°C. Add 3-Dodecanone (dissolved in anhydrous ether) dropwise over 30 minutes. The exotherm confirms initiation.
- Reflux: Warm to room temperature and reflux gently for 2 hours to overcome steric hindrance at the carbonyl.
- Quench: Pour mixture into ice-cold saturated (aq).
- Purification: Extract with ether, dry over , and remove solvent. Purify via vacuum distillation (bp ~140°C at 10 mmHg) to remove unreacted ketone.

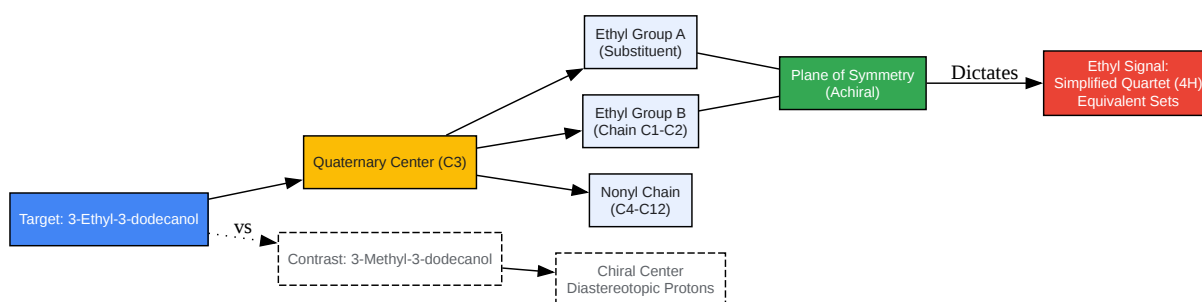
Workflow 2: NMR Sample Preparation[1]

- Solvent Choice: Use CDCl₃ (99.8% D) for standard profiling. Use DMSO-d₆ if OH coupling is required (OH will appear as a sharp singlet/doublet and may couple to neighbors if water-free).
- Concentration: Dissolve 10-15 mg of sample in 0.6 mL solvent. High concentrations can shift the OH peak due to hydrogen bonding.
- Acquisition: Run 16 scans with a 1-second relaxation delay.

- D2O Shake (Verification): After initial acquisition, add 1 drop of D2O, shake, and re-run.[1]
The disappearance of the singlet at ~1.5-2.0 ppm confirms the OH assignment.

Part 4: Visualization of Logic

The following diagram illustrates the structural logic distinguishing the target molecule from its chiral analog, guiding the spectral interpretation.



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Caption: Logical flow determining the simplified ethyl splitting pattern in **3-ethyl-3-dodecanol** due to molecular symmetry, contrasted with the chiral analog.

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